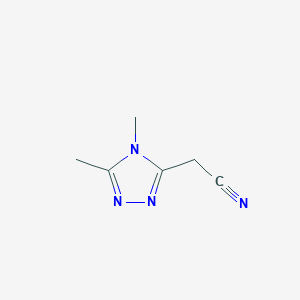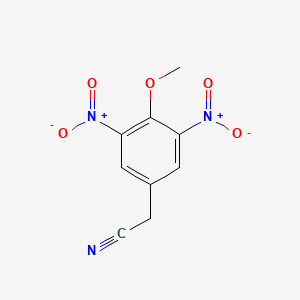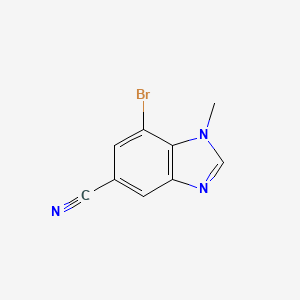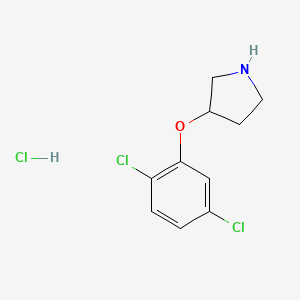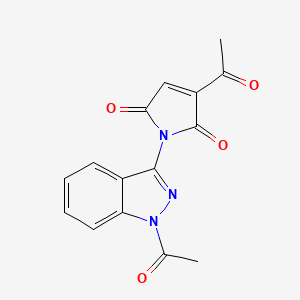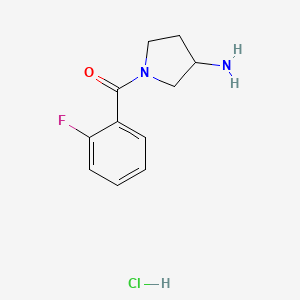
N-(3-phenoxypropyl)oxan-4-amine hydrochloride
Overview
Description
“N-(3-phenoxypropyl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803584-93-1 . It has a molecular weight of 271.79 . The IUPAC name for this compound is N-(3-phenoxypropyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is known for its diverse applications and offers immense potential for studying biological processes and developing innovative solutions.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21NO2.ClH/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13;/h1-3,5-6,13,15H,4,7-12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.78 . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions were not available in the web search results.Scientific Research Applications
Phenolic Compounds and Their Bioactivities
Research on p-Coumaric acid, a phenolic acid with low toxicity and various biological activities, indicates its importance in pharmacology due to its antioxidant, anti-cancer, antimicrobial, and other activities. This highlights the potential for similar phenolic compounds to have significant bioactivities (Pei et al., 2016).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs) has been reviewed, demonstrating the effectiveness of these processes in mineralizing resistant compounds. This suggests a potential application for the study and environmental remediation of similar compounds (Bhat & Gogate, 2021).
Applications in Organic Synthesis
The use of N-halo reagents in organic synthesis for various transformations, including oxidation and halogenation, underscores the broad utility of nitrogen-containing compounds in chemical synthesis. This highlights potential applications in creating new chemical entities or intermediates for pharmaceuticals and other materials (Kolvari et al., 2007).
Corrosion Inhibition
Carbohydrate polymers, including those with free amine groups, have been investigated as corrosion inhibitors. This suggests potential applications for similar amine-containing compounds in material science and engineering to protect metals against corrosion (Umoren & Eduok, 2016).
Photocatalytic Degradation
Studies on the photocatalytic degradation of pollutants indicate that specific functional groups can enhance the degradation process. This points to a potential application in environmental cleanup and the design of more efficient degradation systems (Prasannamedha & Kumar, 2020).
Properties
IUPAC Name |
N-(3-phenoxypropyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13;/h1-3,5-6,13,15H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXQHZXNZHEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-93-1 | |
| Record name | 2H-Pyran-4-amine, tetrahydro-N-(3-phenoxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)

![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)

